molecular formula C12H12OSe B14284306 6-(Phenylselanyl)cyclohex-2-en-1-one CAS No. 127489-35-4

6-(Phenylselanyl)cyclohex-2-en-1-one

Cat. No.: B14284306
CAS No.: 127489-35-4
M. Wt: 251.19 g/mol
InChI Key: NKLPSEHZAHVSLY-UHFFFAOYSA-N
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Description

6-(Phenylselanyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylselanyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylselanyl)cyclohex-2-en-1-one typically involves the introduction of a phenylselanyl group to a cyclohexenone precursor. One common method is the reaction of cyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phenylselenyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylselanyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to form the corresponding cyclohexenol derivative.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylselanyl group.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Cyclohexenol derivatives.

    Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylselanyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance. This can lead to the modulation of signaling pathways involved in oxidative stress and apoptosis. The compound’s ability to form reactive intermediates also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the phenylselanyl group.

    3-Phenylcyclohex-2-en-1-one: A similar compound with a phenyl group at the 3-position instead of the 6-position.

    6-Phenylselanylcyclohex-2-en-1-ol: A related compound with a hydroxyl group at the 1-position.

Uniqueness

6-(Phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties This group can participate in redox reactions, making the compound useful in studies related to oxidative stress and redox biology

Properties

CAS No.

127489-35-4

Molecular Formula

C12H12OSe

Molecular Weight

251.19 g/mol

IUPAC Name

6-phenylselanylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,12H,5,9H2

InChI Key

NKLPSEHZAHVSLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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